

# NMR and mass spectrometry data of 3,4-Dichlorobenzyl bromide

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## Compound of Interest

Compound Name: **3,4-Dichlorobenzyl bromide**

Cat. No.: **B091718**

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A comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **3,4-Dichlorobenzyl bromide** is presented below, offering a valuable resource for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with alternative benzyl bromide derivatives, supported by experimental data and protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,4-Dichlorobenzyl bromide** and its isomers or other substituted analogues. This allows for a clear and objective comparison of their structural features.

## <sup>1</sup>H NMR Spectroscopy Data

The chemical shifts ( $\delta$ ) in parts per million (ppm) for the protons in each compound are presented below. The solvent is typically deuterated chloroform ( $\text{CDCl}_3$ ).

Compound	Aromatic Protons (Ar-H)	Methylene Protons (-CH <sub>2</sub> Br)
3,4-Dichlorobenzyl bromide (Predicted)	~7.5 (d), ~7.4 (d), ~7.2 (dd)	~4.4 (s)
2,4-Dichlorobenzyl alcohol <sup>[1]</sup>	7.38 (d), 7.36 (d), 7.25 (dd)	4.71 (s, -CH <sub>2</sub> OH)
2,6-Dichlorobenzyl alcohol <sup>[1]</sup>	7.2-7.4 (m)	4.9 (s, -CH <sub>2</sub> OH)
4-Bromobenzyl bromide <sup>[2]</sup>	7.45 (d), 7.20 (d)	4.45 (s)
Benzyl bromide <sup>[3]</sup>	7.2-7.4 (m)	4.5 (s)

Note: Data for 3,4-Dichlorobenzyl alcohol is used as a close analogue for the pattern of the aromatic signals of **3,4-Dichlorobenzyl bromide**. The methylene protons of the alcohol appear at a different chemical shift.

## <sup>13</sup>C NMR Spectroscopy Data

The chemical shifts ( $\delta$ ) in ppm for the carbon atoms in each compound are presented below, with CDCl<sub>3</sub> as the solvent.

Compound	Aromatic Carbons (Ar-C)	Methylene Carbon (-CH <sub>2</sub> Br)
3,4-Dichlorobenzyl bromide (Predicted)	~138, ~133, ~131, ~130, ~129, ~127	~32
3,4-Dichlorobenzyl alcohol <sup>[1]</sup> <sup>[4]</sup>	141.2, 132.8, 130.6, 129.9, 128.7, 127.2	63.8 (-CH <sub>2</sub> OH)
2,4-Dichlorobenzyl alcohol <sup>[1]</sup>	137.9, 134.5, 133.2, 129.2, 128.9, 127.2	62.5 (-CH <sub>2</sub> OH)
2,6-Dichlorobenzyl alcohol <sup>[1]</sup>	136.1, 135.9, 129.9, 128.7	61.8 (-CH <sub>2</sub> OH)
4-Bromobenzyl bromide <sup>[5]</sup>	137.5, 132.1, 131.2, 122.5	33.1

## Mass Spectrometry Data

The key mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed. Electron Ionization (EI) is a common method for these compounds.

Compound	Molecular Ion [M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
3,4-Dichlorobenzyl bromide	238, 240, 242 (isotope pattern)	159, 161 (loss of Br); 124 (loss of Br, Cl)
2,6-Dichlorobenzyl bromide	238, 240, 242	159, 161; 124
4-Chlorobenzyl bromide	204, 206, 208	125, 127 (loss of Br); 89
4-Bromobenzyl bromide <sup>[2]</sup>	248, 250, 252	169, 171 (loss of Br); 90

Note: The presence of chlorine and bromine isotopes results in characteristic isotopic patterns for ions containing these atoms.

## Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

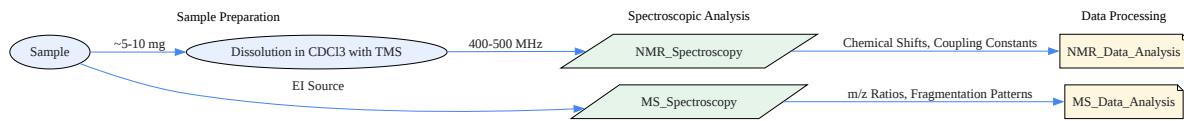
A sample of the benzyl bromide derivative (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.<sup>[1]</sup> Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer.<sup>[1]</sup> For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm. For  $^{13}\text{C}$  NMR, the spectral width is generally from 0 to 200 ppm.

### Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.<sup>[1]</sup> The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer.<sup>[1]</sup> The ionization energy is typically set to 70 eV.

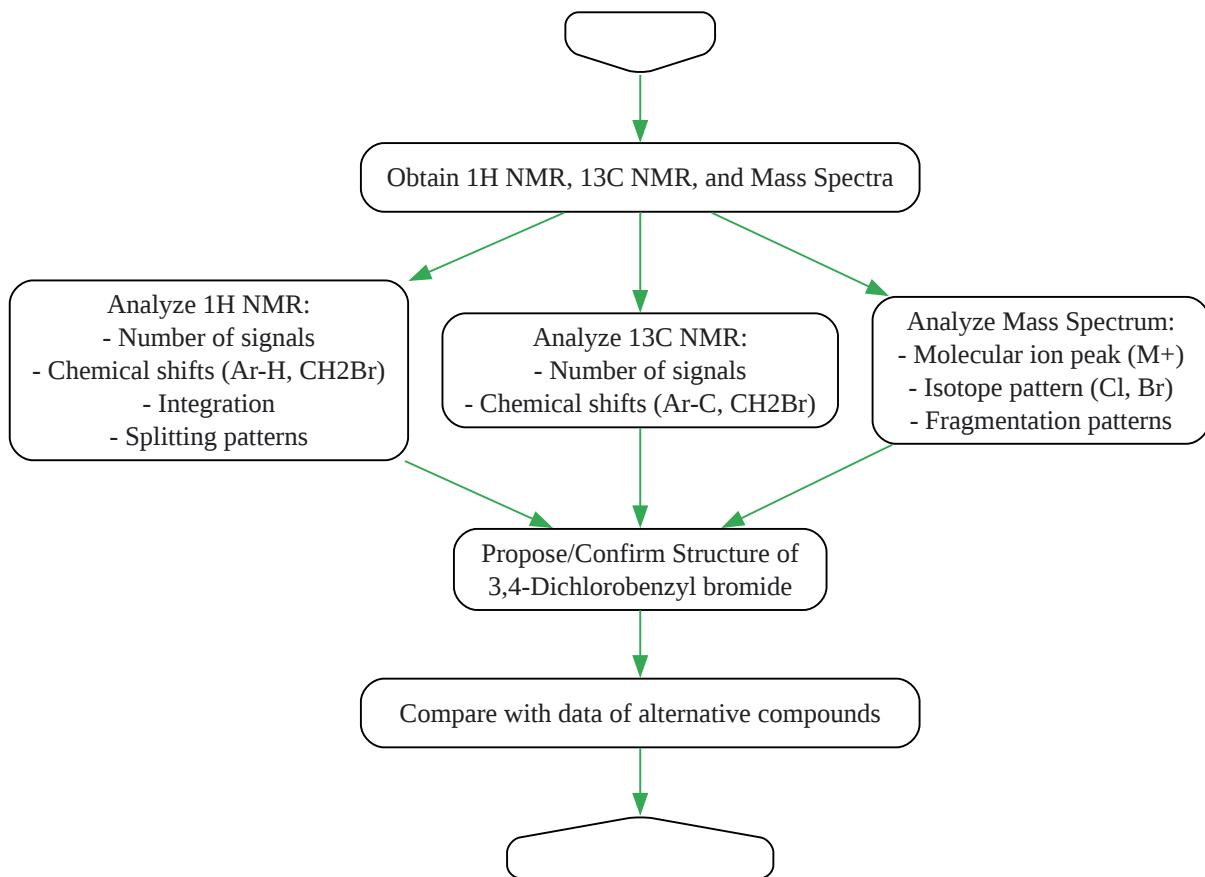
## Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.



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Caption: Workflow for NMR and MS Data Acquisition and Analysis.



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Caption: Logical Flow for Spectroscopic Data Interpretation.

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## References

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